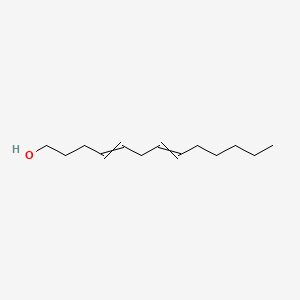
4,7-Tridecadien-1-ol, (4Z,7Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Tridecadien-1-ol, (4Z,7Z)- is an organic compound with the molecular formula C13H24O. It is a type of alcohol characterized by the presence of two double bonds in the 4th and 7th positions of the carbon chain, both in the Z configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Tridecadien-1-ol, (4Z,7Z)- can be achieved through several methods. One common approach involves the reduction of a 10-halo-3,6-decadiyne to form a (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into 4,7-Tridecadien-1-ol, (4Z,7Z)- by replacing the halogen atom with an acetoxy group .
Industrial Production Methods
Industrial production of 4,7-Tridecadien-1-ol, (4Z,7Z)- often involves high-yield processes that minimize the number of steps and avoid the use of protecting groups. This ensures efficiency and cost-effectiveness in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Tridecadien-1-ol, (4Z,7Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4,7-Tridecadienal or 4,7-Tridecadienoic acid.
Reduction: Formation of 4,7-Tridecanediol.
Substitution: Formation of 4,7-Tridecadienyl halides.
Applications De Recherche Scientifique
4,7-Tridecadien-1-ol, (4Z,7Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 4,7-Tridecadien-1-ol, (4Z,7Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Tridecadienal, (4Z,7Z)-: An aldehyde with similar structural features.
4,7-Tridecadienoic acid: A carboxylic acid derivative.
4,7-Tridecanediol: A saturated alcohol formed by the reduction of 4,7-Tridecadien-1-ol, (4Z,7Z)-.
Uniqueness
4,7-Tridecadien-1-ol, (4Z,7Z)- is unique due to its specific double bond configuration and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
118496-02-9 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
trideca-4,7-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3 |
Clé InChI |
RJYCGBIUZZJVLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


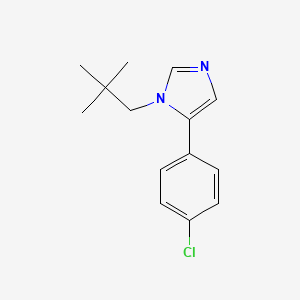
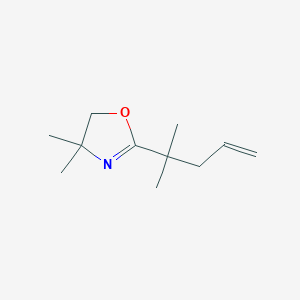

![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
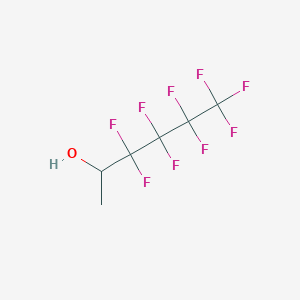
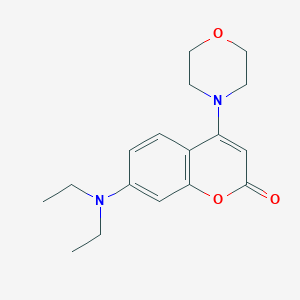

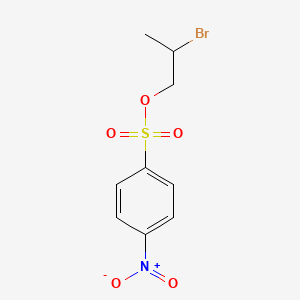
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)
